molecular formula C18H19NO3 B3012234 (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 186261-37-0

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

Cat. No.: B3012234
CAS No.: 186261-37-0
M. Wt: 297.354
InChI Key: MVHYUVNXKCFHCH-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a 2,4-dimethoxyphenyl group attached to the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with benzylamine and acryloyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine or other reduced forms.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide is unique due to its specific structural features, such as the presence of both benzyl and 2,4-dimethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYUVNXKCFHCH-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.